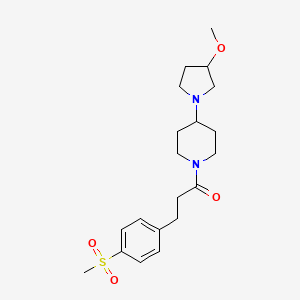

![molecular formula C8H9ClF3N5O B2829555 N''-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N''-methylcarbonic dihydrazide CAS No. 860650-61-9](/img/structure/B2829555.png)

N''-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N''-methylcarbonic dihydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N’‘-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N’'-methylcarbonic dihydrazide” is a chemical compound with the IUPAC name phenyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazinecarboxylate . It has a molecular weight of 345.71 and is solid in physical form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C14H11ClF3N3O2/c1-21(20-13(22)23-10-5-3-2-4-6-10)12-11(15)7-9(8-19-12)14(16,17)18/h2-8H,1H3,(H,20,22) .Physical And Chemical Properties Analysis

This compound is a solid . It has a molecular weight of 345.71 .Scientific Research Applications

Chemical Synthesis and Reactivity

N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-methylcarbonic dihydrazide, due to its complex structure, has been explored in various chemical syntheses and reactivity studies. Research by Uneyama and Sugimoto (1992) delves into the preparation of N-substituted trifluoroethanimidic acid hydrazides, leading to the synthesis of trifluoromethylated nitrogen heterocycles through oxidative cyclizations. This work highlights the compound's role in forming structurally diverse nitrogen-containing heterocycles, crucial for pharmaceutical and agrochemical applications (Uneyama & Sugimoto, 1992).

Ligand Chemistry and Metal Complexation

Another avenue of research involves the study of amino-pyridine pentadentate ligands for synthesizing mononuclear Mn(II) complexes, as explored by Hureau et al. (2008). Although not directly using N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-methylcarbonic dihydrazide, this research underscores the significance of closely related pyridinyl structures in developing complexes with potential applications in magnetic resonance imaging (MRI) and catalysis (Hureau et al., 2008).

Antidepressant and Nootropic Agents Development

Thomas et al. (2016) focused on the synthesis and pharmacological evaluation of compounds based on the pyridine-4-carbohydrazide framework for potential antidepressant and nootropic effects. This study highlights the central nervous system (CNS) activity of derivatives, indicating the therapeutic potential of compounds structurally related to N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-methylcarbonic dihydrazide in treating depression and enhancing cognitive functions (Thomas et al., 2016).

Molecular Modeling and Ionic Liquids

Research into pyridinium-based ionic liquids, as conducted by Cadena et al. (2006), provides insights into the thermodynamic and transport properties of these substances, which are essential for applications in energy storage and electrochemical devices. The study encompasses molecular dynamics simulations and experimental evaluations, emphasizing the relevance of pyridinyl structures in designing high-performance ionic liquids (Cadena et al., 2006).

Safety and Hazards

This compound is harmful if swallowed, in contact with skin, or if inhaled . It may cause respiratory irritation . Safety precautions include wearing protective gloves, clothing, eye protection, and face protection . If it comes into contact with skin, it should be washed off with plenty of soap and water . Dust, fume, gas, mist, vapors, and spray should be avoided .

Mechanism of Action

Target of Action

The primary target of N’‘-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N’'-methylcarbonic dihydrazide, also known as 3-amino-1-{3-chloro-5-(trifluoromethyl)pyridin-2-ylamino}urea, is thought to be spectrin-like proteins in the cytoskeleton of oomycetes . These proteins play a crucial role in maintaining the shape and flexibility of the cells.

Mode of Action

It is believed to interact with its targets byaffecting the spectrin-like proteins in the cytoskeleton of oomycetes . This interaction leads to changes in the structure and function of these proteins, thereby affecting the growth and development of the oomycetes.

Biochemical Pathways

The compound affects the motility of zoospores , the germination of cysts , the growth of the mycelium , and sporulation . These processes are critical for the life cycle of oomycetes, and their disruption can lead to the control of diseases caused by these organisms.

Result of Action

The action of this compound leads to the inhibition of the growth of oomycetes, including strains that are resistant to other fungicides . This results in the control of diseases caused by these organisms, such as late blight of potato.

properties

IUPAC Name |

1-amino-3-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClF3N5O/c1-17(16-7(18)15-13)6-5(9)2-4(3-14-6)8(10,11)12/h2-3H,13H2,1H3,(H2,15,16,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXFUKJJHBDTOOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=C(C=C(C=N1)C(F)(F)F)Cl)NC(=O)NN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClF3N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-acetylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2829472.png)

![(Z)-ethyl 2-((5,6-dihydro-1,4-dioxine-2-carbonyl)imino)-3-(2-ethoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2829473.png)

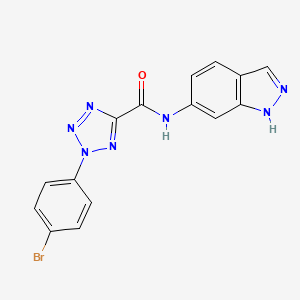

![(1H-benzo[d][1,2,3]triazol-5-yl)(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanone](/img/structure/B2829474.png)

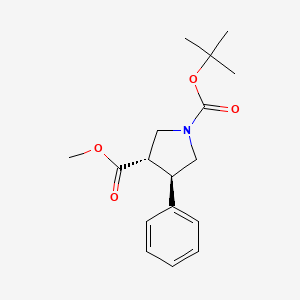

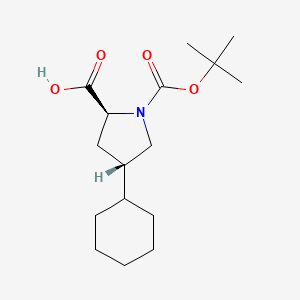

![Tert-butyl 5-[(2-chloroacetyl)-methylamino]-1,2,4,5-tetrahydro-3-benzazepine-3-carboxylate](/img/structure/B2829477.png)

![3-(2,3-dihydro-1,4-benzodioxin-6-yl)-8-[(dimethylamino)methyl]-7-hydroxy-4H-chromen-4-one](/img/structure/B2829480.png)

![8-[(E)-2-{[4-(benzyloxy)phenyl]methylidene}hydrazin-1-yl]-1,3-dimethyl-7-(3-methylbutyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2829481.png)

![N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B2829488.png)

![N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-naphthamide](/img/structure/B2829490.png)

![N-[(E)-2-(4-chlorophenyl)sulfonyl-2-nitroethenyl]-4-(trifluoromethoxy)aniline](/img/structure/B2829493.png)